Thiotepa

Description

Tris(aziridinyl)phosphine sulfide is an odorless white crystalline solid. (NTP, 1992)

This compound is a member of aziridines.

N,N'N'-triethylenethiophosphoramide (this compound) is a cancer chemotherapeutic member of the alkylating agent group, now in use for over 50 years. It is a stable derivative of N,N',N''- triethylenephosphoramide (TEPA). It is mostly used to treat breast cancer, ovarian cancer and bladder cancer. It is also used as conditioning for Bone marrow transplantation. Its main toxicity is myelosuppression.

This compound is an Alkylating Drug. The mechanism of action of this compound is as an Alkylating Activity.

This compound is an intravenously or locally applied alkylating agent which is currently used in the therapy of breast, ovarian and bladder cancer. This compound therapy has been associated with low rates of serum enzyme elevations during therapy and rare instances of acute, clinically apparent injury.

This compound is a polyfunctional, organophosphorus alkylating agent and a stable derivative of N,N',N''-triethylenephosphoramide (TEPA), with antineoplastic activity. Upon administration, this compound is converted into highly reactive ethylenimine groups, which covalently bind to nucleophilic groups in DNA and demonstrate a preference for the N7 position of guanine bases. This induces crosslinking of alkylated guanine bases in double-stranded DNA, interferes with both DNA replication and cell division, and results in both the induction of apoptosis and the inhibition of cell growth.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and has 5 approved and 43 investigational indications. This drug has a black box warning from the FDA.

A very toxic alkylating antineoplastic agent also used as an insect sterilant. It causes skin, gastrointestinal, CNS, and bone marrow damage. According to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985), this compound may reasonably be anticipated to be a carcinogen (Merck Index, 11th ed).

Properties

IUPAC Name |

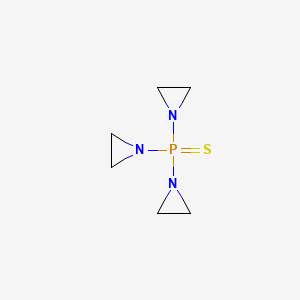

tris(aziridin-1-yl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCVUCIESVLUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=S)(N2CC2)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N3PS | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021339 | |

| Record name | Thiotepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(aziridinyl)phosphine sulfide is an odorless white crystalline solid. (NTP, 1992), White odorless solid; [CAMEO], Solid | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiotepa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes at 282 °F (NTP, 1992), 272 °F (decomposes) | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4), 19 g/100 mL at 77 °F (NTP, 1992), In water, 19 g/100 mL at 25 °C, Freely soluble in alcohol, ether, chloroform; soluble in benzene | |

| Record name | SID57260086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00845 [mmHg] | |

| Record name | Thiotepa | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from pentane or ether, Fine, white, crystalline flakes | |

CAS No. |

52-24-4 | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiotepa [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiotepa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiotepa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiotepa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiotepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiotepa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTEPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905Z5W3GKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiotepa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124.7 °F (NTP, 1992), 51.5 °C | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Thiotepa's Core Mechanism of Action in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiotepa, a cornerstone of chemotherapy, operates as a polyfunctional alkylating agent, exerting its cytotoxic effects primarily through the induction of extensive DNA damage. This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing its molecular interactions, the cellular responses it triggers, and the key signaling pathways involved. Quantitative data on its efficacy across various cancer cell lines are presented, alongside detailed experimental protocols for studying its effects. Visual diagrams of critical pathways and experimental workflows are included to facilitate a deeper understanding of its complex biological activity.

Introduction

This compound (N,N',N''-triethylenethiophosphoramide) is a potent antineoplastic agent used in the treatment of various malignancies, including breast, ovarian, and bladder cancers.[1][2] Its clinical utility stems from its ability to induce cell death in rapidly proliferating cancer cells. This document elucidates the core mechanisms underpinning this compound's therapeutic action, providing a technical resource for researchers and professionals in oncology drug development.

Molecular Mechanism of Action: DNA Alkylation and Cross-Linking

This compound is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2B6, to its active metabolite, triethylenephosphoramide (B1683007) (TEPA).[3] Both this compound and TEPA possess three reactive aziridine (B145994) rings.[4] In the acidic tumor microenvironment, these rings are protonated to form highly reactive ethylene (B1197577) iminium ions.[4]

These electrophilic ions readily attack nucleophilic sites on DNA, with the N7 position of guanine (B1146940) being the principal target.[3][5] This reaction, known as alkylation, leads to the formation of various DNA adducts. As a trifunctional agent, a single this compound molecule can alkylate multiple DNA bases, resulting in both intrastrand and interstrand cross-links.[6] These cross-links are the primary lesions responsible for this compound's cytotoxicity, as they physically obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6][7]

Cellular Response to this compound-Induced DNA Damage

The extensive DNA damage caused by this compound triggers a complex cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway. This intricate signaling network is crucial in determining the ultimate fate of the cell.

DNA Damage Sensing and Signal Transduction

This compound-induced DNA adducts, particularly interstrand cross-links, are recognized by cellular DNA repair machinery. This recognition activates key sensor proteins, primarily the Ataxia-Telangiectasia Mutated (ATM) and ATR (ATM and Rad3-related) kinases.[8] The activation of these kinases initiates a signaling cascade involving the phosphorylation of numerous downstream effector proteins.

Role of the p53 Tumor Suppressor

A critical downstream effector of the ATM/ATR signaling cascade is the tumor suppressor protein p53.[9] Following DNA damage, p53 is stabilized and activated, in part through phosphorylation at serine 15 by ATM/ATR.[7][10] Activated p53 functions as a transcription factor, upregulating a suite of target genes that govern cell fate.[11] Key downstream targets include:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, primarily at the G1/S and G2/M checkpoints, providing time for DNA repair.[12]

-

GADD45 (Growth Arrest and DNA Damage-inducible): Proteins that contribute to cell cycle arrest and DNA repair.[13]

-

BAX (Bcl-2-associated X protein): A pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic pathway.[14]

The activation of these and other p53 target genes ultimately determines whether the cell will undergo cell cycle arrest to attempt repair or commit to programmed cell death (apoptosis). Cells with defective p53 may exhibit increased sensitivity to this compound.[1]

Induction of Apoptosis and Cell Cycle Arrest

This compound's cytotoxic effects are manifested through the induction of apoptosis and cell cycle arrest. The extensive and often irreparable DNA cross-links trigger the intrinsic apoptotic pathway.[15] This process is characterized by the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.

Furthermore, the activation of the DNA damage checkpoint, largely mediated by p53 and its downstream targets, leads to a halt in cell cycle progression, most prominently at the G2/M phase.[16] This prevents the cell from dividing with a damaged genome.

Quantitative Efficacy of this compound

The cytotoxic potency of this compound varies across different cancer cell lines, which can be attributed to factors such as the proficiency of DNA repair mechanisms and the status of key signaling pathways like p53. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Carcinoma | 500 (under normal oxygen conditions)[4] |

| CFU-GM | Granulocyte-macrophage progenitor | 0.083 (ng/mL) |

| BFU-E | Erythroid progenitor | 0.016 (ng/mL) |

Note: IC50 values can vary depending on experimental conditions such as drug exposure time and the specific assay used. The data presented here are for illustrative purposes.

Experimental Protocols

To facilitate further research into this compound's mechanism of action, detailed protocols for key experimental assays are provided below.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

Methodology:

-

Cell Treatment: Culture cancer cells to 70-80% confluency and treat with the desired concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

-

Cell Lysis: Harvest cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100) to release cellular contents while keeping the nuclei intact.

-

DNA Extraction: Centrifuge the lysate to pellet the nuclei. Extract the DNA from the supernatant (which contains fragmented DNA) using a phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

RNase and Proteinase K Treatment: Treat the extracted DNA with RNase A to remove contaminating RNA, followed by Proteinase K to digest proteins.

-

Agarose (B213101) Gel Electrophoresis: Load the purified DNA onto a 1.5-2% agarose gel containing a fluorescent DNA-intercalating agent (e.g., ethidium (B1194527) bromide).

-

Visualization: Run the gel and visualize the DNA fragments under UV light. Apoptotic cells will show a characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Treat cells with this compound as described above.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 will have a 2n DNA content, cells in G2/M will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n.

Apoptosis Assay by Annexin V Staining

This assay detects one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Methodology:

-

Cell Treatment: Treat cells with this compound as described previously.

-

Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorochrome (e.g., FITC) and a vital dye such as propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Mechanisms of Resistance

Resistance to this compound can arise through several mechanisms, including:

-

Increased DNA Repair Capacity: Overexpression of DNA repair enzymes, particularly those involved in the Fanconi anemia pathway which is responsible for repairing interstrand cross-links, can lead to enhanced removal of this compound-induced DNA adducts.[1]

-

Altered Drug Metabolism: Changes in the expression or activity of cytochrome P450 enzymes can affect the conversion of this compound to its active metabolite, TEPA.

-

Increased Drug Efflux: Overexpression of drug efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, can reduce the intracellular concentration of this compound.

-

Defects in Apoptotic Pathways: Mutations in key apoptotic regulators, such as p53, can render cells resistant to this compound-induced cell death.[1]

Conclusion

This compound remains a clinically relevant chemotherapeutic agent due to its potent ability to induce DNA damage and trigger cell death in cancer cells. Its mechanism of action is centered on its function as a polyfunctional alkylating agent, leading to the formation of cytotoxic DNA interstrand cross-links. The cellular response to this damage is complex, involving the activation of the DNA Damage Response pathway, with key roles for the ATM/ATR kinases and the p53 tumor suppressor. Understanding the intricacies of these pathways is crucial for optimizing the therapeutic use of this compound, overcoming resistance, and developing novel combination strategies in cancer therapy. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to advancing our knowledge of this important anticancer drug.

References

- 1. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | Research Starters | EBSCO Research [ebsco.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Preclinical studies relating to the use of this compound in the high-dose setting alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dosing of this compound for myeloablative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Phosphorylation of p53 on Ser15 during cell cycle caused by Topo I and Topo II inhibitors in relation to ATM and Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sensitivity of p53-deficient cells to oxaliplatin and thio-TEPA (N, N', N" triethylenethiophosphoramide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorylation of p53 on Ser15 during cell cycle caused by Topo I and Topo II inhibitors in relation to ATM and Chk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p53 and its downstream proteins as molecular targets of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Critical role for p53-serine 15 phosphorylation in stimulating transactivation at p53-responsive promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Growth arrest and DNA damage 45γ is required for caspase-dependent renal tubular cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. p53 Target Genes [tp53.cancer.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cell cycle disturbances and apoptosis induced by topotecan and gemcitabine on human lung cancer cell lines. [vivo.weill.cornell.edu]

Thiotepa: A Comprehensive Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotepa (N,N',N''-triethylenethiophosphoramide) is a polyfunctional organophosphorus compound with significant applications in oncology.[1][2] First synthesized in the mid-20th century, it functions as an alkylating agent, exerting its cytotoxic effects by disrupting DNA structure and function.[3][4] This technical guide provides an in-depth overview of the chemical properties and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Properties

This compound is a white, crystalline solid.[5] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its handling, formulation, and analysis.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂N₃PS | [1][6] |

| Molecular Weight | 189.22 g/mol | [1][6] |

| Melting Point | 51.5 - 57 °C | [1][7] |

| Boiling Point | 270.2 ± 23.0 °C at 760 mmHg | [7] |

| Density | 1.5 ± 0.1 g/cm³ | [7] |

| Appearance | White, crystalline solid or fine white crystalline flakes | [5] |

| CAS Number | 52-24-4 | [1] |

Solubility Profile

This compound exhibits solubility in a range of solvents, a critical consideration for its formulation and administration.

| Solvent | Solubility | Reference(s) |

| Water | 190 mg/mL (1:8) at 25°C | [1][5] |

| Ethanol | Freely soluble | [1][5] |

| Diethyl Ether | Freely soluble | [1][5] |

| Benzene | Soluble | [5] |

| Chloroform | Freely soluble | [1][5] |

| DMSO | Up to 100 mg/mL | [8] |

Stability and Reactivity

The stability of this compound is highly dependent on pH and temperature. It is most stable in the pH range of 7 to 11.[1][9] In acidic conditions, it undergoes degradation, reacting with chloride ions to form monochloro, dichloro, and trichloro derivatives.[1][9] Acidic conditions also lead to the formation of its more reactive metabolite, TEPA (N,N′,N″-triethylenephosphoramide).[1] this compound is unstable in acid but stable in alkaline solutions.[5][10] Aqueous solutions of 10 mg/mL are stable for five days at 2–8°C.[5] Due to its potential for polymerization, reconstituted solutions should be visually inspected for particulate matter.[11][12] The drug is also sensitive to light.[5]

Synthesis of this compound

The synthesis of this compound has been described through several routes, with the most common methods involving the reaction of an aziridine source with a thiophosphoryl halide.

Primary Synthesis Route

The most prevalent synthesis method involves the reaction of thiophosphoryl chloride (PSCl₃) with an excess of aziridine in the presence of a tertiary amine base, such as triethylamine, in an inert solvent like benzene or diethyl ether.[1][13] The triethylamine acts as a scavenger for the hydrochloric acid byproduct.

Reaction Scheme:

PSCl₃ + 3 C₂H₄NH + 3 (C₂H₅)₃N → (C₂H₄N)₃PS + 3 (C₂H₅)₃N·HCl

A detailed experimental protocol, synthesized from literature, is provided below.

Experimental Protocol: Synthesis via Thiophosphoryl Chloride

Materials:

-

Thiophosphoryl chloride (PSCl₃)

-

Aziridine (Ethylenimine)

-

Triethylamine

-

Anhydrous benzene (or diethyl ether)

-

Anhydrous potassium carbonate

-

Ethyl acetate

-

Cyclohexane

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, a solution of aziridine and triethylamine in anhydrous benzene is cooled to below 0°C.[14]

-

Addition of Thiophosphoryl Chloride: A solution of thiophosphoryl chloride in anhydrous benzene is added dropwise to the cooled aziridine solution while maintaining the temperature below 5°C.[14]

-

Reaction: The reaction mixture is stirred for an additional 1-2 hours at a temperature between -10°C and +10°C to ensure complete conversion.[15]

-

Work-up: The precipitated triethylamine hydrochloride is removed by filtration.[14] The filtrate, containing the crude this compound, is then concentrated under reduced pressure.[14]

-

Purification: The residue is dissolved in ethyl acetate, and cyclohexane is added with stirring to induce crystallization. The mixture is cooled to between -7.5°C and -6.5°C, and the resulting crystals are filtered and dried to yield pure this compound.[14]

Alternative Synthesis Route

An alternative synthesis involves the reaction of phosphorus trichloride (PCl₃) with six molar equivalents of aziridine to form a trivalent triamide intermediate. This intermediate is then reacted with elemental sulfur (S₈) in benzene to yield this compound.[1]

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is metabolically converted to its active metabolite, TEPA, primarily by cytochrome P450 enzymes CYP2B6 and CYP3A4 in the liver.[1][3] Both this compound and TEPA are potent alkylating agents.[1] The mechanism of action involves the protonation of the aziridine rings at physiological pH to form highly reactive aziridinium ions.[1] These electrophilic species then react with nucleophilic sites on DNA, with a preference for the N-7 position of guanine.[1][6]

This alkylation leads to the formation of DNA cross-links, both inter- and intra-strand, which disrupts DNA replication and transcription.[3][4] The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death), leading to the cytotoxic effect on rapidly proliferating cancer cells.[2]

Mechanism of action of this compound leading to apoptosis.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a primary analytical technique for the quantification of this compound and its metabolites in various matrices.[9][11] A typical stability-indicating reversed-phase HPLC (RP-HPLC) method utilizes a C18 column with UV detection.[11][16]

Example HPLC Method Parameters

| Parameter | Condition | Reference(s) |

| Column | C18 | [16] |

| Mobile Phase | Gradient elution with ammonium formate and formic acid in water and acetonitrile:methanol | [17] |

| Flow Rate | 0.55 mL/min | [17] |

| Detection | UV or Tandem Mass Spectrometry (MS/MS) | [9][16] |

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and mechanism of action of this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed synthesis protocol and mechanism of action diagram provide a deeper understanding for researchers and drug development professionals. A thorough comprehension of these core aspects is essential for the safe and effective utilization of this compound in both research and clinical settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Thio-TEPA | CAS#:52-24-4 | Chemsrc [chemsrc.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Degradation study of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Physicochemical Stability of Generic this compound Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.ashp.org [publications.ashp.org]

- 13. This compound | C6H12N3PS | CID 5453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN108484669B - Preparation method of this compound - Google Patents [patents.google.com]

- 15. EP0324920A2 - Improved process for producing this compound - Google Patents [patents.google.com]

- 16. Measurement of this compound and Its Metabolite TEPA in Plasma and Cerebrospinal Fluid by Turbulent Flow Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Developing a Fast Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for High-Throughput Surface Contamination Monitoring of 26 Antineoplastic Drugs | MDPI [mdpi.com]

The Advent of an Alkylating Agent: A Technical History of Thiotepa in Chemotherapy

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotepa (N,N',N''-triethylenethiophosphoramide), a cornerstone in the early development of cancer chemotherapy, represents a pivotal chapter in the history of alkylating agents. Its journey from an industrial chemical to a therapeutic agent laid the groundwork for subsequent advancements in oncology. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and early clinical evaluation of this compound, with a focus on the foundational studies that established its role in cancer treatment.

Discovery and Historical Development

Originally synthesized for the textile and plastics industries, this compound's potential as a cytostatic agent was soon recognized due to its structural similarity to nitrogen mustard. The American Cyanamid Company patented its synthesis in 1952.[1] The transition from industrial application to clinical investigation was swift, with human trials commencing in 1953.[1] These early studies demonstrated this compound's efficacy against a range of malignancies, including acute and chronic myelogenous leukemia, and Hodgkin's lymphoma.[1] A significant advantage noted in early trials was its relative lack of severe gastrointestinal side effects, such as nausea and vomiting, and it was not associated with thrombophlebitis upon intravenous injection.[1]

Mechanism of Action: DNA Alkylation and Repair

This compound is a polyfunctional alkylating agent. Its cytotoxic effects are mediated through the covalent attachment of alkyl groups to DNA, primarily at the N7 position of guanine (B1146940). This process is facilitated by its three aziridine (B145994) rings, which become reactive ethylene (B1197577) iminium ions under physiological conditions. The alkylation of DNA leads to the formation of interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, ultimately inducing cell death.

This compound itself is a prodrug that is metabolized in the liver by cytochrome P450 enzymes to its active metabolite, TEPA (triethylenephosphoramide).

Signaling Pathways: The DNA Damage Response

The DNA damage induced by this compound triggers a complex cellular response, primarily involving the Base Excision Repair (BER) pathway. The formation of N7-aminoethyl guanine adducts can lead to the opening of the imidazole (B134444) ring, creating formamidopyrimidine (Fapy) lesions. These lesions are recognized and excised by DNA glycosylases, such as O-glycolase 1 (OGG1), initiating the BER cascade to repair the damaged DNA.

Key Early Experimental Studies and Protocols

The initial clinical utility of this compound was established through a series of pioneering studies in the 1950s. These investigations, while lacking the rigorous design of modern clinical trials, provided the foundational evidence for its anti-neoplastic activity.

Intracavitary Administration for Malignant Effusions

A notable early application of this compound was its intracavitary use to control malignant effusions, a technique explored by Jeanne Bateman.[1] This approach aimed to deliver a high concentration of the drug directly to the tumor site while minimizing systemic toxicity.[1]

Experimental Protocol: Intracavitary this compound for Malignant Effusions (Bateman et al., 1955)

-

Patient Population: Patients with recurrent pleural or peritoneal effusions secondary to metastatic cancer.

-

Procedure:

-

Thoracentesis or paracentesis was performed to remove the majority of the accumulated fluid.

-

A solution of this compound in sterile water or saline was instilled directly into the pleural or peritoneal cavity through the drainage needle or a catheter.

-

-

Dosage: The dosage varied, with a common regimen being 45 mg of this compound dissolved in 10 ml of water.[2] Doses as high as 60 mg were used for peritoneal effusions.[2]

-

Treatment Schedule: Injections were typically repeated at intervals of one to four weeks, depending on the patient's response and hematologic tolerance.

-

Monitoring: Patients were monitored for clinical improvement (reduction in fluid accumulation) and signs of toxicity, primarily myelosuppression, through regular blood counts.

Summary of Early Clinical Trial Data

The following tables summarize the available quantitative data from key early clinical trials of this compound. It is important to note that the reporting standards of the 1950s were different from today, and the data presented here is based on the information available in the historical publications.

Table 1: Early Clinical Trials of Systemic this compound (1953-1957)

| Study (Year) | Patient Population | Number of Patients | Dosage and Administration | Response | Key Toxicities |

| Wright et al. (1957) [3] | Incurable neoplastic diseases | 50 | Varied, including intramuscular and intravenous routes | Not specified in aggregate | Not specified in aggregate |

| Ultmann et al. (1957) [4] | Neoplastic diseases | Not specified | Not specified | Not specified in aggregate | Not specified in aggregate |

Note: Detailed quantitative response rates and specific toxicity incidences were not consistently reported in a standardized manner in these early publications.

Table 2: Intracavitary this compound for Malignant Effusions

| Study (Year) | Patient Population | Number of Patients | Dosage | Favorable Response Rate | Key Toxicities |

| Andersen & Brincker (1968) summarizing earlier work [2] | Malignant pleural and peritoneal effusions | 86 | Typically 45 mg intracavitary | 57.6% (of evaluable cases) | Minimal side effects reported |

Conclusion

The discovery and early clinical development of this compound marked a significant milestone in the history of chemotherapy. Its mechanism as a DNA alkylating agent and the subsequent elucidation of the cellular DNA damage response have provided valuable insights into cancer biology and treatment. The pioneering work of early investigators, often with limited resources and in the absence of standardized clinical trial methodologies, laid the foundation for the use of this compound and other alkylating agents in a wide range of malignancies. This technical guide serves as a testament to the enduring legacy of this important chemotherapeutic agent and the foundational research that brought it from the laboratory to the clinic.

References

- 1. wjgnet.com [wjgnet.com]

- 2. medicaljournalssweden.se [medicaljournalssweden.se]

- 3. The effect of triethylenethiophosphoramide on fifty patients with incurable neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triethylenethiophosphoramide (thio-tepa) in the treatment of neoplastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiotepa: A Technical Review of its Alkylating Agent Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotepa is a polyfunctional alkylating agent that has been a component of various chemotherapy regimens for several decades. Its cytotoxic effects are primarily attributed to its ability to induce DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth review of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows.

Mechanism of Action

This compound, a derivative of nitrogen mustard, exerts its cytotoxic effects through the alkylation of DNA. It is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes, primarily CYP2B6 and CYP3A4, to its active metabolite, triethylenephosphoramide (B1683007) (TEPA). Both this compound and TEPA possess three aziridine (B145994) rings, which are highly reactive functional groups.

The mechanism of action involves the nucleophilic attack of the N7 position of guanine (B1146940) bases in DNA by the aziridinium (B1262131) ions formed from the opening of the aziridine rings. This results in the formation of covalent bonds between the drug and DNA. As a polyfunctional agent, this compound can react with multiple guanine bases, leading to the formation of DNA interstrand and intrastrand cross-links. These cross-links physically obstruct DNA replication and transcription, triggering a DNA damage response that ultimately leads to cell death.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of this compound.

In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | 19.1 - 49.5 | [1] |

| MCF-7 | Breast Adenocarcinoma | 7.2 - 17.5 | [1] |

| A549 | Lung Carcinoma | 1.82 - 22.9 | [1] |

| PC3 | Prostate Carcinoma | 5.77 - 9.02 | [1] |

| U87 | Glioblastoma | Not explicitly this compound, but related compounds show high efficacy | [2] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay method.

Clinical Response Rates to this compound-Containing Regimens

| Cancer Type | Regimen | Number of Patients | Overall Response Rate (ORR) | Reference |

| Relapsed/Refractory Primary CNS Lymphoma | TIER (this compound, Ifosfamide, Etoposide, Rituximab) | 27 | 52% | [3] |

| Primary CNS Lymphoma (Consolidation) | Modified this compound-based ASCT | 28 | 100% (initial evaluation) | |

| Leptomeningeal Carcinomatosis (Breast Cancer) | IV this compound | 13 | 54% (Partial Response + Stable Disease) | |

| Primary CNS Lymphoma (Consolidation) | This compound-based ASCT | 22 (relapsed/refractory) | Not explicitly stated, but 3-year OS was 64% | [4] |

Pharmacokinetic Parameters of this compound

| Species | Dose | Administration | T½ (half-life) | Clearance | Vd (Volume of distribution) | Reference |

| Human (Pediatric) | 300 mg/m² | IV infusion (2h) | 1.3 h | 11.25 L/h/m² | 19.38 L/m² | |

| Human (Adult) | 80–120 mg/m² | IV | 2.4 h (elimination) | 34 L/h | 47 L | |

| Mouse | 50 mg/kg | IP | Not specified | Not specified | Not specified | [5] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound on a glioblastoma cell line.[2][6]

1. Cell Seeding:

-

Culture U87 glioblastoma cells in appropriate media.

-

Trypsinize and resuspend cells to a concentration of 1.5 x 10⁴ cells per well in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

2. This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

-

Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the cells with this compound for 72 hours.

3. MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[7]

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

4. Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

-

Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Measurement of DNA Damage: Alkaline Comet Assay for Cross-links

This protocol is a modified version of the alkaline comet assay designed to detect DNA interstrand cross-links induced by this compound.[8][9][10]

1. Cell Treatment and Irradiation:

-

Treat cells in suspension or as a monolayer with various concentrations of this compound for a defined period (e.g., 2 hours).

-

After treatment, wash the cells with PBS and resuspend in ice-cold PBS.

-

To introduce random DNA strand breaks, irradiate the cells on ice with a defined dose of X-rays (e.g., 5 Gy). The presence of cross-links will impede the migration of these broken DNA fragments.

2. Slide Preparation:

-

Mix a small volume of the cell suspension (approximately 10,000 cells) with 0.5% low-melting-point agarose (B213101) at 37°C.

-

Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Allow the agarose to solidify at 4°C.

3. Lysis:

-

Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.

4. Alkaline Unwinding and Electrophoresis:

-

Gently rinse the slides with distilled water.

-

Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13).

-

Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.

-

Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes.

5. Neutralization and Staining:

-

After electrophoresis, gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

6. Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Analyze the images using appropriate software to quantify the extent of DNA migration (e.g., tail moment or percentage of DNA in the tail). A decrease in DNA migration in this compound-treated, irradiated cells compared to cells that were only irradiated indicates the presence of DNA cross-links.

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response Pathway

This compound-induced DNA cross-links are recognized by the cellular DNA damage response (DDR) machinery. The primary sensors for this type of lesion are the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases initiate a signaling cascade that involves the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2.[11][12][13] These checkpoint kinases, in turn, phosphorylate a variety of effector proteins, including the tumor suppressor p53, leading to cell cycle arrest, DNA repair, or apoptosis.

Caption: this compound-induced DNA damage response signaling cascade.

Experimental Workflow for In Vivo Efficacy Study

A typical preclinical workflow to evaluate the in vivo efficacy of this compound involves the use of a xenograft mouse model.[14]

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A phase 1/2 study of this compound-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-based autograft for primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive understanding of thio TEPA metabolism in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CHK1 and CHK2 are differentially involved in mismatch repair-mediated 6-thioguanine-induced cell cycle checkpoint responses [pubmed.ncbi.nlm.nih.gov]

- 12. Requirement for Atr in phosphorylation of Chk1 and cell cycle regulation in response to DNA replication blocks and UV-damaged DNA in Xenopus egg extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p53 C-terminal phosphorylation by CHK1 and CHK2 participates in the regulation of DNA-damage-induced C-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BiTE® Xenograft Protocol [protocols.io]

Thiotepa: A Trifunctional Alkylating Agent in Focus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Thiotepa (N,N',N''-triethylenethiophosphoramide) is a potent, trifunctional alkylating agent with a long history in cancer chemotherapy.[1] Its broad-spectrum antitumor activity has been leveraged in the treatment of various malignancies, including breast, ovarian, and bladder cancers, as well as in conditioning regimens for hematopoietic stem cell transplantation (HSCT).[1][2] This guide provides a comprehensive overview of this compound's core mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study and application.

Core Mechanism of Action: DNA Alkylation and Cross-linking

This compound exerts its cytotoxic effects primarily through the alkylation of DNA, a process that disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[1][3] As a polyfunctional agent, this compound possesses three reactive aziridine rings, enabling it to form multiple covalent bonds with cellular macromolecules.[4]

The activation of this compound begins with its metabolic conversion. It is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2B6 and CYP3A4, to its active metabolite, TEPA (triethylenephosphoramide).[3][4] Both this compound and TEPA contribute to the overall pharmacological activity. The aziridine rings of these compounds are protonated to form highly reactive aziridinium ions. These electrophilic intermediates then react with nucleophilic sites on DNA, with the N7 position of guanine being the principal target.[4][5]

This alkylation can result in several forms of DNA damage:

-

Monoalkylation: A single aziridine ring reacts with a guanine base.[4]

-

Intrastrand Cross-linking: Two aziridine rings from the same this compound molecule bind to two different guanine bases on the same DNA strand.[6]

-

Interstrand Cross-linking: Two aziridine rings from the same this compound molecule bind to guanine bases on opposite DNA strands. This is a particularly cytotoxic lesion as it prevents the separation of the DNA strands, which is essential for replication and transcription.[3][6]

The trifunctional nature of this compound allows a single molecule to induce extensive DNA cross-linking, making it highly effective against rapidly dividing cancer cells.[1] The resulting DNA damage triggers cell cycle arrest and activates apoptotic pathways.[3]

Signaling Pathways and Cellular Response

The DNA damage induced by this compound activates a cascade of cellular signaling pathways. The cell's DNA damage response (DDR) machinery recognizes the DNA adducts and cross-links, leading to the activation of proteins such as ATM and ATR. These kinases, in turn, phosphorylate a host of downstream targets, including p53 and CHK1/CHK2, which orchestrate cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.

If the DNA damage is too extensive to be repaired, the apoptotic machinery is engaged. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of DNA damage can lead to the activation of pro-apoptotic proteins like Bax and Bak, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

dot

Caption: Signaling pathway of this compound-induced cytotoxicity.

Quantitative Pharmacological Data

The pharmacokinetic profile of this compound is characterized by rapid distribution and metabolism. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of this compound and TEPA

| Parameter | This compound | TEPA (Active Metabolite) | Reference(s) |

| Terminal Half-life | 1.5 - 4.1 hours | 3 - 24 hours | [4][7] |

| Clearance | 11.4 - 23.2 L/h/m² | - | [4][7] |

| Volume of Distribution | 1.0 - 1.9 L/kg | - | [8] |

| Plasma Protein Binding | 10% - 29% | - | [7][8] |

| Urinary Excretion (Unchanged) | < 2% | ~11% | [8] |

Table 2: Clinical Efficacy Data from Select Studies

| Indication | Regimen | Number of Patients | Key Outcomes | Reference(s) |

| Relapsed/Refractory Primary CNS Lymphoma | TIER (this compound, Ifosfamide, Etoposide, Rituximab) | 27 | Overall Response Rate: 52%; Median Progression-Free Survival: 3 months; Median Overall Survival: 5 months | [9][10] |

| Allogeneic Stem Cell Transplantation (Leukemia) | BU-TTP-CY (Busulfan, this compound, Cyclophosphamide) | 30 | 60-month Overall Survival: 50%; 60-month Disease-Free Survival: 50% | [11] |

| Allogeneic Stem Cell Transplantation (Hematological Malignancies) | This compound-based conditioning | 29 | 1-year Progression-Free Survival: 60%; 1-year Overall Survival: 65% | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following sections outline protocols for key in vitro and analytical experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

-

Compound Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[13]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[13]

dot

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Quantification of this compound and TEPA in Plasma (LC-MS/MS)

This method allows for the sensitive and specific quantification of this compound and its active metabolite in biological matrices.

Methodology:

-

Sample Preparation: Precipitate proteins from 100 µL of plasma using a mixture of methanol and acetonitrile.[14]

-

Chromatographic Separation: Perform separation on a C18 column (e.g., Zorbax Extend C18, 150 x 2.1 mm, 5 µm) with a gradient elution using 1 mM ammonia solution and acetonitrile at a flow rate of 0.4 mL/min.[14]

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) for quantification.[14]

-

Validation: Validate the method over a relevant concentration range (e.g., 5-2500 ng/mL for this compound and TEPA). Use an internal standard, such as hexamethylphosphoramide.[14]

-

Data Analysis: Construct a calibration curve and determine the concentrations of this compound and TEPA in the unknown samples.

dot

Caption: Workflow for LC-MS/MS quantification of this compound.

Conclusion

This compound remains a clinically relevant alkylating agent with a well-defined mechanism of action centered on the induction of DNA damage. Its trifunctional nature allows for potent cytotoxicity, particularly in rapidly proliferating cancer cells. A thorough understanding of its pharmacology, including its metabolic activation and pharmacokinetic properties, is essential for its optimal use in clinical settings and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important chemotherapeutic agent.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - NCI [cancer.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Chemotherapy - Wikipedia [en.wikipedia.org]

- 7. bccancer.bc.ca [bccancer.bc.ca]

- 8. This compound (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. A phase 1/2 study of this compound-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phase 1/2 study of this compound-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of this compound in allogeneic stem cell transplantation in patients with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. benchchem.com [benchchem.com]

- 14. Simultaneous quantification of cyclophosphamide, 4-hydroxycyclophosphamide, N,N',N"-triethylenethiophosphoramide (this compound) and N,N',N"-triethylenephosphoramide (tepa) in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiotepa's Role in DNA Cross-linking and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotepa (N,N',N''-triethylenethiophosphoramide) is a potent organophosphorus chemotherapeutic agent belonging to the class of alkylating agents.[1][2] It has been utilized in the treatment of various malignancies, including breast, ovarian, and bladder cancers.[1][3] this compound functions as a polyfunctional alkylating agent, capable of forming covalent bonds with cellular macromolecules.[2] Its primary cytotoxic effect stems from its ability to induce DNA cross-links, which obstruct DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][3] This guide provides an in-depth examination of the molecular mechanisms of this compound, focusing on its activation, DNA cross-linking capabilities, and the subsequent apoptotic signaling cascades. It also includes detailed experimental protocols and quantitative data to support further research and development.

Mechanism of Action: From Prodrug to DNA Alkylation

This compound is administered as a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] This activation process is crucial for its function.

2.1. Metabolic Activation

In the liver, this compound is metabolized by cytochrome P450 enzymes, primarily CYP2B6, into its active metabolite, TEPA (triethylenephosphoramide).[1] Both this compound and TEPA are alkylating agents.[4] A key pathway for their activity involves hydrolysis, which releases aziridine (B145994) (ethylene imine), a highly reactive monofunctional alkylating agent.[4][5] This conversion makes this compound a lipophilic, cell-penetrating carrier for the highly reactive aziridine moiety.[5]

Caption: Activation pathway of the prodrug this compound to its reactive aziridine form.

2.2. DNA Cross-linking

The reactive aziridine rings are electrophilic and readily attack nucleophilic sites on DNA bases.[1][2] The primary target for alkylation is the N7 position of guanine (B1146940).[1][4] This reaction forms a covalent bond, leading to an alkylated guanine base.[2] Since this compound contains three aziridine rings, a single molecule can alkylate multiple DNA bases, resulting in the formation of both intrastrand and interstrand DNA cross-links.[1][2] These cross-links are the principal lesions responsible for this compound's cytotoxicity, as they physically block the separation of DNA strands, thereby inhibiting essential cellular processes like DNA replication and transcription, leading to cell cycle arrest and cell death.[1][2][3]

Induction of Apoptosis: The Cellular Response to DNA Damage

The extensive DNA damage caused by this compound triggers a complex cellular response, culminating in apoptosis. The p53 tumor suppressor protein plays a central role in this process.[6][7]

Upon sensing DNA damage, checkpoint kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases phosphorylate and stabilize p53, allowing it to accumulate in the nucleus.[8][9] Activated p53 then functions as a transcription factor, inducing the expression of a suite of pro-apoptotic genes.[7][9]

A key target of p53 is the BCL-2 family of proteins. p53 upregulates pro-apoptotic members like BAX and PUMA, while repressing anti-apoptotic members like Bcl-2.[7][8] This shifts the balance in favor of apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[7]

In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9, an initiator caspase.[10] Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.[7][11] Caspase-3 is responsible for cleaving a multitude of cellular substrates, including PARP-1 (Poly (ADP-ribose) polymerase-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.[11]

Caption: this compound-induced p53-mediated apoptotic signaling pathway.

Quantitative Analysis of this compound-Induced Cytotoxicity

The cytotoxic and apoptotic effects of this compound have been quantified in various cancer cell lines. The following table summarizes key findings from a study on Acute Myeloid Leukemia (AML) cells, demonstrating the synergistic effect when combined with ABT199/venetoclax.

| Cell Line | This compound Conc. (µg/mL) | Treatment Condition | Cell Proliferation Inhibition (%) | Annexin V Positive Cells (%)[12] |

| KBU | 1.0 | This compound only | 29% | 7% |

| 1.0 | This compound + ABT199 | 73% | 26% | |

| OCI-AML3 | 0.45 | This compound only | 18% | 15% |

| 0.45 | This compound + ABT199 | 69% | 43% | |

| MOLM14 | 0.6 | This compound only | 30% | 7% |

| 0.6 | This compound + ABT199 | 47% | 34% |

Data extracted from a study on the synergistic effects of this compound and ABT199/venetoclax in AML cell lines after 48 hours of exposure.[12]

Experimental Methodologies

Investigating the effects of this compound requires robust experimental protocols. Below are detailed methodologies for key assays used to assess DNA cross-linking and apoptosis.

5.1. Detection of DNA Cross-links (Conceptual Protocol)

Detecting specific DNA cross-links often involves techniques that can separate cross-linked DNA from non-cross-linked DNA. This can be achieved through methods that exploit the altered migration of cross-linked DNA in denaturing conditions.

-

Cell Treatment: Culture cells to exponential growth and treat with varying concentrations of this compound for a defined period.

-

DNA Extraction: Gently lyse cells and extract genomic DNA, ensuring minimal mechanical shearing.

-

DNA Fragmentation: Fragment the DNA to a manageable size (e.g., 2-kb average) using sonication or restriction enzymes.[13]

-

Denaturation: Thermally denature the DNA fragments to separate non-cross-linked strands. Interstrand cross-links will prevent complete separation.[13]

-

Nuclease Digestion: Treat the denatured DNA with a single-strand specific nuclease, such as Exonuclease I. This will degrade all single-stranded DNA (ssDNA), leaving behind the double-stranded (dsDNA) cross-linked fragments.[13]

-

Quantification: The remaining dsDNA can be quantified using fluorescent dyes (e.g., PicoGreen) or analyzed by gel electrophoresis to assess the extent of cross-linking.

5.2. Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[14][15]

Caption: Workflow for the Annexin V / Propidium Iodide apoptosis assay.

-

Cell Preparation: Seed 1-5 x 10⁵ cells and induce apoptosis by treating with this compound. Include a vehicle-treated negative control.[16]

-

Harvesting: Collect both floating and adherent cells by centrifugation.[14]

-

Washing: Wash cells once with cold 1X PBS and centrifuge to pellet.[15][16]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[15][16]

-

Staining: Add 5 µL of fluorescently-conjugated Annexin V (e.g., FITC) and 1-2 µL of Propidium Iodide (PI) working solution.[14][16]

-